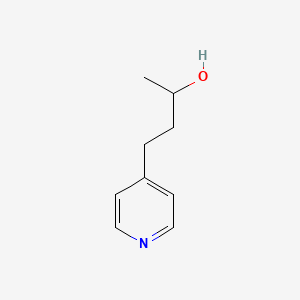

4-(Pyridin-4-YL)butan-2-OL

Description

4-(Pyridin-4-YL)butan-2-OL is a heterocyclic organic compound featuring a pyridine ring linked to a butan-2-ol moiety via a methylene chain. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their electron-deficient aromatic systems and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-pyridin-4-ylbutan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-8,11H,2-3H2,1H3 |

InChI Key |

CKTGPDVDHJWHDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-YL)butan-2-OL can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with butanol under specific conditions. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which can then be further processed to obtain 4-(Pyridin-4-YL)butan-2-OL .

Industrial Production Methods

Industrial production methods for 4-(Pyridin-4-YL)butan-2-OL typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in these processes to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-YL)butan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(Pyridin-4-YL)butan-2-OL can yield pyridine-4-carboxaldehyde, while reduction can produce pyridine-4-methanol.

Scientific Research Applications

4-(Pyridin-4-YL)butan-2-OL has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-YL)butan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences:

Notes:

- The bipyridine analog () introduces extended conjugation and steric bulk, likely enhancing lipophilicity and reducing solubility in polar solvents compared to the target compound.

- The pyrimidine-piperidine analog () features a six-membered ring with two nitrogen atoms, which may increase hydrogen-bonding capacity and alter reactivity.

Physicochemical Properties

Inferred Comparisons:

Hazard Profiles and Toxicity

GHS Classifications ( ):

| Compound | Acute Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Toxicity |

|---|---|---|---|---|

| 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol | Category 4 (H302) | Category 2 (H315) | Category 2A (H319) | Category 3 (H335) |

Comparison :

The bipyridine analog’s hazards may stem from its larger aromatic system and methyl group, which could enhance bioavailability. The target compound, lacking these groups, might exhibit lower toxicity, though empirical data is required for confirmation.

Research Findings and Case Studies

- Bipyridine Analog : Studies on similar bipyridine alcohols highlight their role in stabilizing transition states in Suzuki-Miyaura coupling reactions .

Biological Activity

4-(Pyridin-4-YL)butan-2-OL, also known as 3-Pyridin-4-yl-butan-1-ol, is an organic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring attached to a butanol chain, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

The molecular formula of 4-(Pyridin-4-YL)butan-2-OL is . Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of different derivatives with potentially enhanced biological activities.

The biological activity of 4-(Pyridin-4-YL)butan-2-OL is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, suggesting its role in cancer therapy.

Antimicrobial Properties

Studies have demonstrated that 4-(Pyridin-4-YL)butan-2-OL exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Effects

In vitro studies have indicated that this compound can induce cell death in cancer cell lines. The proposed mechanism involves the activation of apoptotic pathways, which are crucial for eliminating malignant cells. Further research is needed to explore its efficacy in vivo and its potential as a therapeutic agent.

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 4-(Pyridin-4-YL)butan-2-OL against several pathogens. The results showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.

Investigation into Anticancer Activity

Another study focused on the anticancer properties of this compound. It was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7), with IC50 values around 15 µM. The study suggested that the compound activates caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 4-(Pyridin-4-YL)butan-2-OL | Yes | Yes | Strong ligand properties |

| 1-Phenoxy-4-pyridin-4-yl-butan-2-ol | Moderate | Moderate | Contains phenoxy group enhancing reactivity |

| 4-Pyridinylbutanol | Limited | Low | Lacks phenoxy group; different biological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.